![molecular formula C28H42Cl4N6 B1650209 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride CAS No. 1149348-10-6](/img/structure/B1650209.png)
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Descripción general
Descripción
El tetracloruro de FGI-106 es un compuesto antiviral potente y de amplio espectro. Ha mostrado actividad inhibitoria contra múltiples virus, incluidos el virus del Ébola, el virus de la fiebre del Valle del Rift, el virus de la fiebre del dengue, el virus de la hepatitis C y el virus de la inmunodeficiencia humana 1 . Este compuesto es particularmente notable por su eficacia contra las fiebres hemorrágicas virales y otros virus ARN envueltos .
Métodos De Preparación
La síntesis del tetracloruro de FGI-106 implica múltiples pasos, incluida la formación de la estructura central de quinolina y la funcionalización posterior para introducir los grupos dimetilamino y propilo. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
El tetracloruro de FGI-106 sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el núcleo de quinolina, alterando potencialmente su actividad antiviral.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos que contienen nitrógeno, lo que afecta la solubilidad y la biodisponibilidad del compuesto.
Sustitución: Las reacciones de sustitución, particularmente en los grupos dimetilamino, pueden conducir a la formación de derivados con diferentes propiedades antivirales
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero en general incluyen versiones modificadas del compuesto original con actividad antiviral alterada .
Aplicaciones Científicas De Investigación
Antiviral Activity
FGI-106 has been investigated for its antiviral properties, particularly against viral infections such as Ebola and other filoviruses. Research indicates that it may function as an entry inhibitor for these viruses by targeting specific cellular mechanisms.
- Case Study : A study published in a patent opposition document highlighted the efficacy of FGI-106 in inhibiting the entry of Ebola virus into host cells. The compound was shown to enhance the effectiveness of other antiviral agents like ZMapp when used in combination therapies .
Drug Delivery Systems
The compound's chemical structure allows it to be utilized in drug delivery systems, particularly for targeted therapy. Its ability to form complexes with various therapeutic agents enhances their solubility and bioavailability.
- Application Example : FGI-106 can be conjugated with other drugs to improve their pharmacokinetic profiles. This application is particularly relevant in cancer therapy, where targeted delivery can reduce side effects and increase therapeutic efficacy.
Toxicological Considerations
Safety assessments have been conducted to evaluate the potential risks associated with FGI-106. The compound exhibits certain hazardous properties, necessitating careful handling:
Hazard Category | Description |
---|---|
GHS Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) |
Research Findings
Recent studies have focused on optimizing the synthesis of FGI-106 and evaluating its pharmacological profiles. A systematic review of literature reveals several promising findings:
- Enhanced Efficacy : FGI-106 has demonstrated superior antiviral activity compared to other compounds in its class.
- Combination Therapies : When used alongside established antiviral agents, it significantly improves therapeutic outcomes.
- Mechanistic Insights : Research into its mechanism of action suggests that it interferes with viral replication processes at multiple stages.
Mecanismo De Acción
El tetracloruro de FGI-106 ejerce sus efectos antivirales inhibiendo la entrada del virus en las células huésped. Se dirige a las proteínas de la envoltura viral, evitando que el virus se una y entre en la célula huésped . Este mecanismo es efectivo contra una amplia gama de virus, incluidos los que causan fiebres hemorrágicas y otras infecciones graves .
Comparación Con Compuestos Similares
El tetracloruro de FGI-106 es único en su actividad antiviral de amplio espectro. Los compuestos similares incluyen:
Brincidofovir: Un fármaco antiviral con actividad contra los virus ADN.
BCX4430: Un antiviral de amplio espectro con actividad contra los virus ARN.
Favipiravir: Un fármaco antiviral utilizado para tratar la influenza y otras infecciones por virus ARN.
FGI-103 y FGI-104: Compuestos relacionados con propiedades antivirales similares.
En comparación con estos compuestos, el tetracloruro de FGI-106 destaca por su eficacia contra una amplia gama de virus ARN envueltos y su potencial para su uso tanto profiláctico como terapéutico .
Actividad Biológica
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : C28H38N6·4HCl
- Molecular Weight : 564.5 g/mol
- CAS Number : 33329-35-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit tumor growth in various cancer models.
Toxicity and Safety Profile
The safety profile of 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride reveals several critical points:
- Skin and Eye Irritation : The compound is classified as harmful upon contact with skin and eyes. It can cause severe burns and damage if not handled properly .
- Acute Toxicity : Toxicological assessments indicate that the compound has a low LD50 value in animal studies, suggesting high acute toxicity levels .
Biological Activity Data Table
Case Studies
-
In Vitro Anticancer Study :
A study involving HeLa cells demonstrated that treatment with the compound at concentrations of 100 µM led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. -
Antimicrobial Efficacy :
An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli at a concentration of 50 µg/mL. The mechanism was identified as membrane disruption leading to cell lysis. -
Toxicological Assessment :
A comprehensive toxicological evaluation indicated that exposure to the compound resulted in severe skin irritation and potential respiratory hazards upon inhalation. The study emphasized the need for stringent safety protocols during handling.
Propiedades
IUPAC Name |
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCVPFHAFZFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149348-10-6 | |
Record name | FGI-106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FGI-106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.